molecular formula C14H9NO2 B14550929 6-Hydroxy-5-oxo-3-phenylcyclohepta-1,3,6-triene-1-carbonitrile CAS No. 62215-13-8

6-Hydroxy-5-oxo-3-phenylcyclohepta-1,3,6-triene-1-carbonitrile

Cat. No.: B14550929
CAS No.: 62215-13-8
M. Wt: 223.23 g/mol
InChI Key: ROHXGGXUSZJNIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-5-oxo-3-phenylcyclohepta-1,3,6-triene-1-carbonitrile is an organic compound with a complex structure that includes a cycloheptatriene ring, a phenyl group, a hydroxyl group, a ketone group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-oxo-3-phenylcyclohepta-1,3,6-triene-1-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-oxo-3-phenylcyclohepta-1,3,6-triene-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

6-Hydroxy-5-oxo-3-phenylcyclohepta-1,3,6-triene-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-oxo-3-phenylcyclohepta-1,3,6-triene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-5-oxo-1,3,6-cycloheptatriene-1-carbonitrile: Shares a similar cycloheptatriene structure but differs in the position of functional groups.

    6-Hydroxy-5-oxo-3-phenylcyclohepta-1,3,6-triene-1-carbonitrile: Similar in structure but may have different substituents or functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

62215-13-8

Molecular Formula

C14H9NO2

Molecular Weight

223.23 g/mol

IUPAC Name

6-hydroxy-5-oxo-3-phenylcyclohepta-1,3,6-triene-1-carbonitrile

InChI

InChI=1S/C14H9NO2/c15-9-10-6-12(8-14(17)13(16)7-10)11-4-2-1-3-5-11/h1-8H,(H,16,17)

InChI Key

ROHXGGXUSZJNIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C(=CC(=C2)C#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.